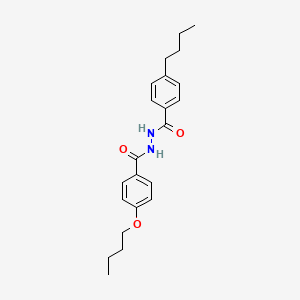
Locostatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Locostatin is a small molecule inhibitor known for its ability to inhibit cell migration. It is an oxazolidinone derivative that specifically targets the Raf kinase inhibitor protein (RKIP), disrupting its interaction with Raf-1 kinase. This compound has been extensively studied for its role in modulating cell signaling pathways and its potential therapeutic applications in various diseases, including cancer and liver fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Locostatin can be synthesized through a multi-step process involving the formation of an oxazolidinone ring. The key steps include:
Formation of the oxazolidinone ring: This involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone core.
Introduction of the butenoyl group: The oxazolidinone core is then reacted with a butenoyl chloride to introduce the butenoyl group at the nitrogen position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, optimized reaction conditions, and purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Locostatin undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions at the oxazolidinone ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: this compound can be hydrolyzed to break the oxazolidinone ring, leading to the formation of different products
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions
Major Products:
Substitution Products: Various substituted oxazolidinone derivatives.
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Hydrolysis Products: Hydrolyzed fragments of the oxazolidinone ring
Scientific Research Applications
Locostatin has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the interaction between RKIP and Raf-1 kinase.
Biology: Investigated for its role in cell migration and signaling pathways.
Medicine: Explored for its potential therapeutic applications in cancer treatment, liver fibrosis, and other diseases involving abnormal cell migration.
Industry: Utilized in the development of new therapeutic agents and chemical probes
Mechanism of Action
Locostatin exerts its effects by binding to the Raf kinase inhibitor protein (RKIP), thereby disrupting its interaction with Raf-1 kinase. This inhibition prevents the phosphorylation and activation of Raf-1, leading to the suppression of downstream signaling pathways involved in cell migration and proliferation. The molecular targets and pathways involved include the Raf/MEK/ERK signaling cascade .
Comparison with Similar Compounds
Locostatin is unique in its ability to specifically target RKIP and disrupt its interaction with Raf-1 kinase. Similar compounds include:
UIC-1005: Another oxazolidinone derivative with similar inhibitory effects on RKIP.
PEBP Probes: Chemical probes designed to target phosphatidylethanolamine-binding protein (PEBP), which includes RKIP
This compound stands out due to its potent inhibitory effects and its ability to modulate cell migration, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
4-benzyl-3-but-2-enoyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZAFVPPWUIPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3'-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]](/img/structure/B12463084.png)
![3,3-dimethyl-11-(3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12463091.png)

![(2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12463096.png)

![N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (non-preferred name)](/img/structure/B12463100.png)
![3-(Chloromethyl)-4-[(2-ethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12463102.png)



![N-(4-methoxy-2-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12463142.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B12463154.png)
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12463157.png)
![2-chloro-N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12463164.png)
